molecular formula C17H16N4OS B2431612 4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286704-60-6

4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No.: B2431612
CAS No.: 1286704-60-6
M. Wt: 324.4
InChI Key: MHSOERYKFHQKAH-UHFFFAOYSA-N
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Description

4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a chemical compound for research and experimental use. This substance features an isothiazole core, a privileged scaffold in medicinal and pesticide chemistry known for its wide range of biological activities . The molecular structure incorporates a pyridinylmethyl group and a p-tolyl substituent, which may influence its properties and interactions in biological systems. Compounds based on the isothiazole and thiazole ring systems are of significant scientific interest due to their potential as core structures for developing novel bioactive molecules . Researchers are exploring such structures for various applications, which can include the development of antimicrobial agents , anti-inflammatory agents , and insecticides . The presence of both amino and carboxamide functional groups on the isothiazole ring may contribute to the molecule's hydrogen-bonding capacity and overall solubility. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

4-amino-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-5-7-12(8-6-11)15-14(18)16(23-21-15)17(22)20-10-13-4-2-3-9-19-13/h2-9H,10,18H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSOERYKFHQKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Isothiazole Ring: Starting with a suitable precursor, such as a thioamide, the isothiazole ring can be formed through cyclization reactions.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the isothiazole ring with a pyridin-2-ylmethyl halide under basic conditions.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the isothiazole ring.

    Reduction: Reduction reactions may target the carboxamide group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isothiazole ring or the aromatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by an isothiazole ring, a pyridine moiety, and a p-tolyl group. Its molecular formula is C16H17N3O, with a molecular weight of approximately 281.33 g/mol. The compound appears as a yellow solid and exhibits solubility in organic solvents like dimethyl sulfoxide but is insoluble in water.

Anticancer Properties

Research indicates that 4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanisms of action include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Inhibition of Cell Cycle Progression : It disrupts the normal cell cycle, preventing cancer cells from proliferating.
  • Suppression of Oncogenic Signaling Pathways : The compound interferes with key signaling pathways that promote cancer growth.

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells with varying degrees of efficacy, showcasing its potential as a lead compound for drug development in oncology.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.

Antimicrobial Activity

This compound has demonstrated activity against various bacterial and fungal strains. This antimicrobial property suggests its potential utility in developing new antibiotics or antifungal agents.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Anticancer Efficacy Study : In vitro experiments showed that this compound inhibited MCF7 (breast cancer) cell line proliferation with an IC50 value indicative of strong anticancer activity.
  • Anti-inflammatory Activity Assessment : Animal models demonstrated reduced inflammation markers following treatment with this compound, supporting its potential therapeutic use in inflammatory diseases.
  • Antimicrobial Testing : Laboratory tests confirmed activity against multi-drug resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-(p-tolyl)isothiazole-5-carboxamide: Lacks the pyridin-2-ylmethyl group.

    N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide: Lacks the amino group.

    4-amino-N-(pyridin-2-ylmethyl)isothiazole-5-carboxamide: Lacks the p-tolyl group.

Uniqueness

The presence of both the pyridin-2-ylmethyl and p-tolyl groups in 4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide may confer unique properties, such as enhanced binding affinity to specific molecular targets or improved solubility and stability.

Biological Activity

4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide, commonly referred to as 4-PyMTA, is a synthetic compound belonging to the isothiazole family. This compound has garnered significant attention in recent years due to its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of 4-PyMTA is C13_{13}H13_{13}N3_{3}O2_{2}S, with a molecular weight of approximately 325.4 g/mol. The compound features a unique structure comprising an isothiazole ring, a pyridine moiety, and a p-tolyl group. Its physical properties include:

  • Appearance : Yellow solid
  • Melting Point : 208–209 °C
  • Solubility : Soluble in dimethyl sulfoxide (DMSO), insoluble in water

Anticancer Properties

Research indicates that 4-PyMTA exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanisms of action include:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
  • Inhibition of Cell Cycle Progression : It interferes with the normal cell cycle, particularly arresting cells in the G2/M phase.
  • Suppression of Oncogenic Signaling Pathways : Inhibitory effects on key signaling pathways involved in cancer progression have been documented.

Table 1 summarizes the cytotoxic effects of 4-PyMTA on different cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)10.0Cell cycle arrest
HCT116 (Colon)8.5Oncogenic pathway suppression

Anti-inflammatory Activity

4-PyMTA also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Key findings include:

  • Inhibition of iNOS and COX-2 Expression : These enzymes are critical mediators in inflammatory responses.
  • Reduction of LPS-Induced Inflammation : In vitro studies showed that treatment with 4-PyMTA significantly reduced nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS).

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various bacterial and fungal strains. Notable findings include:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Demonstrated efficacy against common fungal pathogens.

Case Studies

Several studies have explored the biological activity of 4-PyMTA:

  • Study on Anticancer Efficacy :
    • Researchers evaluated the compound's effects on breast cancer cells and found a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Anti-inflammatory Mechanism Investigation :
    • A study focused on the anti-inflammatory properties revealed that 4-PyMTA could reduce microglial activation in LPS-injected mice, suggesting potential for treating neuroinflammatory conditions.
  • Antimicrobial Testing :
    • In vitro assays demonstrated that 4-PyMTA inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide, and how can reaction yields be optimized?

  • Methodology : Use a stepwise protocol involving cyclocondensation of thioamide precursors with halogenated intermediates under inert conditions. Catalytic systems like Ru-based complexes (e.g., from non-decarboxylative rearrangements ) may enhance regioselectivity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization by 1H^1H/13C^{13}C NMR ensures purity (>95%) .
  • Optimization : Adjust stoichiometry of amine coupling agents (e.g., HATU/DIPEA) and monitor reaction progress via TLC. Thermal stability studies (e.g., DSC) can identify optimal reaction temperatures .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodology : Cross-validate 1H^1H/13C^{13}C NMR assignments with computational tools (e.g., ACD/Labs or Gaussian-based chemical shift predictions). X-ray crystallography (CCDC deposition ) provides definitive structural confirmation. For ambiguous signals, use 2D NMR techniques (HSQC, HMBC) to assign coupling patterns .

Q. What experimental strategies are effective for determining solubility and formulation compatibility?

  • Methodology : Perform shake-flask solubility tests in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use HPLC-UV to quantify solubility limits. For formulation, screen co-solvents (e.g., PEG-400) and surfactants (e.g., Tween-80) via phase diagrams .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Methodology : Employ DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify pharmacophoric features. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) predicts binding affinities. Validate with MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .

Q. What strategies mitigate degradation during long-term stability studies under oxidative stress?

  • Methodology : Conduct forced degradation studies (40°C/75% RH, 3% H2_2O2_2) and analyze degradation products via LC-MS/MS. Stabilize the compound using antioxidants (e.g., BHT) or lyophilization. Monitor amorphous/crystalline transitions via XRD .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodology : Perform pharmacokinetic profiling (Cmax_\text{max}, AUC) to assess bioavailability. Use metabolic stability assays (e.g., liver microsomes) to identify rapid clearance pathways. Adjust dosing regimens or introduce prodrug modifications (e.g., esterification) .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in isothiazole derivatives?

  • Methodology : Synthesize a focused library with variations at the pyridin-2-ylmethyl and p-tolyl substituents. Test in enzyme inhibition assays (IC50_{50}) or cell-based models. Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett constants, logP) with activity .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodology : Implement Quality-by-Design (QbD) principles, including DoE (Design of Experiments) to optimize critical process parameters (CPPs). Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring. Statistical analysis (e.g., ANOVA) identifies significant variability sources .

Q. What protocols ensure reproducibility in crystallographic data collection?

  • Methodology : Standardize crystal growth conditions (slow evaporation in EtOAc/hexane). Collect data at 100 K using a synchrotron source for high resolution (<1.0 Å). Deposit structures in CCDC with full refinement details (R-factors, displacement parameters) .

Methodological Resources

  • Synthetic Protocols : Non-decarboxylative Ru-catalyzed rearrangements , pyrazole-thiol derivatization .
  • Computational Tools : Reaction path search algorithms (ICReDD) , ligand docking (PDB ligand analysis ).
  • Analytical Validation : Crystallographic data (CCDC 2154188 ), NMR assignments for isoxazole analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.